REACTION_CXSMILES
|
[OH-].[Na+].C1(=O)OC(=O)C=C1C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH2:19]1[C:24](=[O:25])[N:23]([O:26][C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[C:31]([N:35]3[C:40](=[O:41])[CH:39]=[CH:38][C:36]3=[O:37])[CH:30]=2)=[O:28])[C:21](=[O:22])[CH:20]1S(O)(=O)=O.SCCO>O>[CH2:19]1[C:24](=[O:25])[N:23]([O:26][C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[C:31]([N:35]3[C:36](=[O:37])[CH:38]=[CH:39][C:40]3=[O:41])[CH:30]=2)=[O:28])[C:21](=[O:22])[CH2:20]1 |f:0.1,3.4.5.6|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 μL
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peptide
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C(\C)=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
anhydride
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
peptide
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
900 μL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred constantly at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a final concentration of 10 mg/ml
|
Type
|
CUSTOM
|
Details
|
to obtain an MBS concentration of about 5 mg/ml
|
Type
|
STIRRING
|
Details
|
This solution was stirred constantly at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred constantly at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
KLH was dissolved in PBS at 3 mg/ml and 2.5 ml
|
Type
|
STIRRING
|
Details
|
The solution was stirred constantly at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
dialysed against 1 litre of PBS, with three changes of the PBS
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |